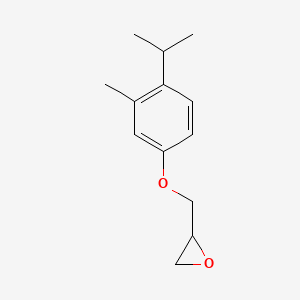

2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane

Descripción general

Descripción

2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a phenoxy group substituted with isopropyl and methyl groups. It is used in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

The synthesis of 2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane typically involves the reaction of 4-isopropyl-3-methylphenol with epichlorohydrin in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like sodium hydroxide or potassium hydroxide to facilitate the formation of the oxirane ring . Industrial production methods may involve bulk manufacturing processes with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mecanismo De Acción

The mechanism of action of 2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that

Actividad Biológica

2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane, a compound with the molecular formula and a molecular weight of 206.28 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its oxirane (epoxide) structure, which is known for its reactivity and ability to interact with various biological targets.

The structure of this compound can be represented by its canonical SMILES notation: CC(C)Oc1ccc(cc1)C(C)O, indicating the presence of a phenoxy group that may contribute to its biological properties. The compound's physical and chemical properties are critical for understanding its interactions in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)Oc1ccc(cc1)C(C)O |

Antioxidant Properties

Research indicates that many phenolic compounds, including derivatives like this compound, exhibit significant antioxidant activity . This property is crucial for preventing oxidative stress-related damage in cells, which is linked to various diseases such as cancer and neurodegenerative disorders .

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. For instance, assays conducted on human breast cancer (MCF-7) and lung cancer (A549) cells demonstrated that the compound can inhibit cell proliferation effectively. The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase activity in treated cells .

Inflammatory Response Modulation

The compound has also been studied for its potential to modulate inflammatory responses. In models of inflammation, it was observed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible role in managing inflammatory diseases .

Case Studies

-

Breast Cancer Cell Line Study :

- Objective : To evaluate the antiproliferative effects of this compound on MCF-7 cells.

- Method : Cells were treated with varying concentrations of the compound for 24, 48, and 72 hours.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant potency at concentrations as low as 10 µM.

-

Inflammation Model :

- Objective : To assess the anti-inflammatory effects in a rat model induced with carrageenan.

- Method : Rats were administered the compound prior to carrageenan injection.

- Results : Significant reduction in paw edema was noted compared to controls, alongside lower levels of inflammatory markers.

Propiedades

IUPAC Name |

2-[(3-methyl-4-propan-2-ylphenoxy)methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)13-5-4-11(6-10(13)3)14-7-12-8-15-12/h4-6,9,12H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXMLAKSCDVFAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CO2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.